4-Amino-6-fluoroisoindolin-1-one
Overview
Description
4-Amino-6-fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H7FN2O . It is used in scientific research and offers diverse applications, including drug discovery, organic synthesis, and material science, owing to its unique properties and structural versatility.
Synthesis Analysis
The synthesis of isoindolinones, such as 4-Amino-6-fluoroisoindolin-1-one, has been achieved through various methods. One approach involves transition metal-catalyzed C−C bond-forming reactions . Another method includes the detrifluoroacetylative in situ generation of tertiary enolates followed by Mannich reaction with (Ss)-sulfinylimines .Molecular Structure Analysis
The molecular structure of 4-Amino-6-fluoroisoindolin-1-one can be analyzed using various techniques. Molecular modeling studies can provide insights into the structural characteristics of the compound . Additionally, tools like “What is this?” (WIT) can be used for the fully automated structure determination of small molecules .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-6-fluoroisoindolin-1-one can be analyzed using various methods. Transformer models have been used to accurately predict a wide range of chemical reactions . Additionally, frontier molecular orbitalets (FMOLs) can be used to describe the reactivity of large systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-6-fluoroisoindolin-1-one can be analyzed using various methods. For instance, the compound’s properties can be determined based on its structure, chemical names, and classification . Additionally, statistical analysis can be used to understand the distribution of various physical and chemical properties of amino acid residues .Scientific Research Applications
1. Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
5. Organic Synthesis
N-isoindoline-1,3-dione derivatives are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
7. Antiviral Activity
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as potential antiviral agents . In one study, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
8. Anti-inflammatory Activity
Some indole derivatives have shown good in vivo anti-inflammatory activity . For example, compounds with a SO2Me moiety and compounds like 3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone were found to be more potent than indomethacin .
Future Directions
The future directions of research involving 4-Amino-6-fluoroisoindolin-1-one could involve further exploration of its biological activities and potential therapeutic applications. The application of artificial intelligence to chemistry has grown tremendously in recent years, and this could also be applied to the study of compounds like 4-Amino-6-fluoroisoindolin-1-one .
properties
IUPAC Name |
4-amino-6-fluoro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYPAFNRKZFPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2N)F)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591946 | |
Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-fluoroisoindolin-1-one | |
CAS RN |
850462-63-4 | |
Record name | 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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